molecular formula C8H14ClNO B2866010 N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride CAS No. 2288464-02-6

N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride

Cat. No.: B2866010
CAS No.: 2288464-02-6
M. Wt: 175.66
InChI Key: FSFJFJXOWRKHJA-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative characterized by a cyclopropylpropyl substituent and a methyl group attached to the nitrogen atom. Carbamoyl chlorides are reactive intermediates widely used in organic synthesis, particularly in the preparation of ureas, carbamates, and pharmaceuticals.

Properties

IUPAC Name

N-(1-cyclopropylpropyl)-N-methylcarbamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-3-7(6-4-5-6)10(2)8(9)11/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFJFJXOWRKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)N(C)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride typically involves the reaction of 1-cyclopropylpropylamine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

    Starting Material: 1-Cyclopropylpropylamine

    Reagent: Phosgene (COCl₂)

    Solvent: Anhydrous conditions, typically using an inert solvent like dichloromethane (CH₂Cl₂)

    Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

The reaction proceeds with the formation of this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to handle phosgene safely and efficiently. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-(1-Cyclopropylpropyl)-N-methylcarbamic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts like triethylamine (TEA) for substitution reactions

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions

Major Products Formed

    Carbamates: Formed by reaction with alcohols

    Ureas: Formed by reaction with amines

    Thiocarbamates: Formed by reaction with thiols

    Amines: Formed by reduction reactions

Scientific Research Applications

N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly in the field of oncology and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile due to the presence of the carbamoyl chloride group, which is highly reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed. For example, in biological systems, it can modify proteins by reacting with amino acid residues, thereby affecting protein function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence describes N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (hereafter referred to as Compound A), a carboxamide with insecticidal activity .

Property N-(1-Cyclopropylpropyl)-N-methylcarbamoyl Chloride Compound A
Functional Group Carbamoyl chloride (R–N–C(O)Cl) Carboxamide (R–N–C(O)NH–)
Reactivity High (acylating agent) Moderate (hydrogen-bond donor/acceptor)
Biological Activity Not reported in literature Insecticidal (ryanodine receptor modulation)
Molecular Weight Not available 472.25 g/mol
Crystallographic Data Not available Orthorhombic, Fdd2, a=26.4612 Å, b=32.8657 Å, c=9.4679 Å

Reactivity and Stability

Carbamoyl chlorides are inherently more reactive than carboxamides due to the electronegative chlorine atom, which facilitates nucleophilic substitution. For example, Compound A relies on hydrogen bonding (N–H⋯O and C–H⋯O) for crystal packing , whereas carbamoyl chlorides like this compound are more likely to participate in covalent bond-forming reactions (e.g., with amines or alcohols).

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